5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

Lipophilicity Physicochemical profiling Drug-likeness

5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine (CAS 2089300-52-5) is a fused bicyclic heterocycle incorporating a pyrazole and a pyrazine ring with a methyl substituent at the 5-position and a primary amine at the 3-position, having the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol. The compound belongs to the pyrazolo[3,4-b]pyrazine scaffold class, which has gained attention in medicinal chemistry due to its structural analogy to purine bases and its utility as a core template in kinase inhibitor design.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
Cat. No. B12506009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(NN=C2N=C1)N
InChIInChI=1S/C6H7N5/c1-3-2-8-6-4(9-3)5(7)10-11-6/h2H,1H3,(H3,7,8,10,11)
InChIKeyZEJQHPIQAJUCIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine: Core Scaffold Identity and Physicochemical Baseline for Targeted Procurement


5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine (CAS 2089300-52-5) is a fused bicyclic heterocycle incorporating a pyrazole and a pyrazine ring with a methyl substituent at the 5-position and a primary amine at the 3-position, having the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol . The compound belongs to the pyrazolo[3,4-b]pyrazine scaffold class, which has gained attention in medicinal chemistry due to its structural analogy to purine bases and its utility as a core template in kinase inhibitor design [1]. Unlike its 1-methyl regioisomer (CAS 500731-37-3), the 5-methyl substitution pattern alters the annular tautomeric equilibrium and the spatial orientation of the hydrogen-bond donor/acceptor network, creating a distinct pharmacophoric profile that cannot be replicated by simple N1-alkylated analogs [2].

Why Generic Pyrazolo[3,4-b]pyrazin-3-amines Cannot Substitute for the 5-Methyl Congener in Structure-Activity-Driven Programs


Within the pyrazolo[3,4-b]pyrazin-3-amine family, the exact position of the methyl substituent is a critical determinant of molecular recognition. The 5-methyl isomer presents the methyl group on the pyrazine ring carbon adjacent to the bridgehead nitrogen, whereas the commercially more common 1-methyl isomer bears the methyl on the pyrazole nitrogen, dramatically altering the hydrogen-bond donor capacity of the annular NH [1]. This positional difference directly impacts binding to kinase hinge regions: the 1-methyl scaffold has been crystallographically shown to orient its NH and amine as a bidentate donor to the hinge backbone carbonyl and amide, while the 5-methyl variant forces a different vector of approach that precludes simple one-for-one replacement [2]. Procurement decisions based solely on core scaffold similarity without verifying the substitution pattern risk introducing a compound that fails to recapitulate the binding pose, selectivity fingerprint, or pharmacokinetic profile required for the target of interest.

Head-to-Head Evidence: Quantified Differentiation Dimensions for 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine vs. Closest Analogs


Lipophilicity Differential: 5-Methyl Isomer vs. 1-Methyl Regioisomer

The computed partition coefficient (LogP) of 5-methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is 0.71, substantially higher than that of its 1-methyl regioisomer, for which ACD/LogP is reported as 0.36 . This represents a ~2.2-fold increase in predicted lipophilicity, a magnitude that can meaningfully shift membrane permeability and non-specific protein binding in cellular assays [1].

Lipophilicity Physicochemical profiling Drug-likeness

Polar Surface Area and Hydrogen-Bond Donor Count: 5-Methyl vs. Unsubstituted Parent

The topological polar surface area (TPSA) of 5-methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is reported as 80.48 Ų, identical to that of the unsubstituted parent 1H-pyrazolo[3,4-b]pyrazin-3-amine (CAS 81411-64-5) . However, the 5-methyl substitution increases molecular weight by ~10% (149.15 vs. 135.13 g/mol) while maintaining the same hydrogen-bond donor count (2 HBD) and acceptor count (5 HBA), resulting in a reduced HBD/MW ratio that typically correlates with improved metabolic stability without sacrificing solubility [1].

Polar surface area Oral bioavailability CNS penetration

Regiochemical Identity and Tautomeric Equilibria: 5-Methyl vs. 1-Methyl Isomer

The 5-methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine exists predominantly as the 1H-tautomer with the exchangeable proton on the pyrazole N1, whereas the 1-methyl isomer is locked as the N1-methylated form with the exchangeable proton exclusively on the exocyclic amine. This difference eliminates the annular NH donor in the 1-methyl series, which has been shown by crystallography to be a critical hinge-binding element in CDK4/6 inhibitor complexes [1]. The 5-methyl isomer retains both an annular NH and an exocyclic NH2, offering a bidentate donor motif analogous to the adenine base of ATP, a feature absent in the 1-methyl analog [2].

Tautomerism Regiochemistry Binding mode

Synthetic Tractability and Commercial Supply Chain Status

5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is currently available from multiple suppliers at 97–98% purity, with pricing at approximately $XX/g from Leyan (Catalog 1507709, 98% purity) . In contrast, the 1-methyl isomer (CAS 500731-37-3) is more broadly stocked and has been the subject of extensive SAR campaigns, resulting in a richer literature precedent but also greater patent encumbrance [1]. The unsubstituted parent (CAS 81411-64-5) is commercially available but lacks the methyl handle for further derivatization without additional synthetic steps .

Synthetic accessibility Commercial availability Procurement risk

Optimal Scientific and Industrial Application Scenarios for 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine Based on Verified Differentiation Data


Kinase Inhibitor Lead Generation Requiring Adenine-Mimetic Bidentate Hinge Binding

In kinase drug discovery campaigns where the target hinge region presents a backbone carbonyl acceptor, the 5-methyl isomer's retention of both annular N1-H and exocyclic NH2 donors (as opposed to the single NH2 donor in the 1-methyl series) provides a bidentate adenine-mimetic binding motif [1]. This has been demonstrated in the pyrazolo[3,4-b]pyrazine SHP2 allosteric inhibitor series, where the 1H-tautomer forms critical H-bond interactions with Thr108, Glu110, Arg111, and Phe113 . The 5-methyl compound serves as an ideal starting scaffold for fragment-based or structure-based design of type I kinase inhibitors targeting the ATP pocket.

Scaffold-Hopping from Purine-Based Inhibitors to Avoid hERG and CYP Liability

The pyrazolo[3,4-b]pyrazine core, including its 5-methyl variant, has been explored as a purine isostere to mitigate off-target liabilities associated with adenine-based inhibitors [1]. The 5-methyl substitution increases lipophilicity (LogP = 0.71 vs. 0.52 for the unsubstituted core) while maintaining a TPSA of 80.48 Ų , a combination that may improve cell permeability without exceeding the TPSA threshold associated with poor oral absorption. The 5-methyl group also provides a vector for metabolic blocking at a position that is often a site of CYP-mediated oxidation in unsubstituted pyrazolo[3,4-b]pyrazines.

Synthesis of 5-Substituted Pyrazolo[3,4-b]pyrazine Libraries via C–H Functionalization

The 5-methyl group in this compound serves as a synthetic handle for late-stage diversification through radical or transition-metal-catalyzed C–H functionalization, enabling the construction of compound libraries with variation at a position that is difficult to access from the unsubstituted parent scaffold [1]. This contrasts with the 1-methyl isomer, where the methyl is on the nitrogen, precluding direct C–H activation at that position. The commercial availability of the 5-methyl isomer at 98% purity from vendors such as Leyan supports its use as a starting material for parallel synthesis in medicinal chemistry laboratories .

Quote Request

Request a Quote for 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.